4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group, a morpholinopyrimidine moiety, and a benzenesulfonamide structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. COXs are responsible for the production of prostaglandins, which are pro-inflammatory mediators, while iNOS produces nitric oxide, a radical effector of the innate immune system .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and iNOS, it reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide . This leads to a decrease in inflammation and the associated symptoms such as redness, swelling, and discomfort .
Pharmacokinetics
Its solubility in aqueous base and dmso suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators, it can alleviate the symptoms of inflammation and potentially prevent the development of inflammation-associated disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in aqueous base and DMSO suggests that it may be more effective in certain physiological environments.
Biochemical Analysis
Biochemical Properties
The compound 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide has been found to interact with various enzymes and proteins . It has been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . The compound also dramatically reduces iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells .
Cellular Effects
In terms of cellular effects, this compound has been found to have significant anti-inflammatory activity in macrophage cells . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have shown that the compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 2-methyl-6-chloropyrimidine with morpholine under basic conditions to form 2-methyl-6-morpholinopyrimidine.
Coupling with Benzenesulfonamide: The morpholinopyrimidine intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-((2-methyl-6-piperidinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- 4-methoxy-N-(2-((2-methyl-6-pyrrolidinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Uniqueness
4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is unique due to the presence of the morpholinopyrimidine moiety, which imparts specific biological activities and chemical properties. This distinguishes it from other similar compounds that may have different substituents or ring structures.
Properties
IUPAC Name |
4-methoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-14-21-17(13-18(22-14)23-9-11-27-12-10-23)19-7-8-20-28(24,25)16-5-3-15(26-2)4-6-16/h3-6,13,20H,7-12H2,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPCRJOWJYAPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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